4-(2-Fluoroethyl)piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

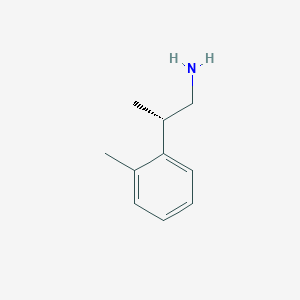

4-(2-Fluoroethyl)piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2418662-63-0 . It has a molecular weight of 289.23 . The compound is stored at a temperature of 4 degrees Celsius and comes in a powder form .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 289.23 . It is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Environmental Impact and Alternatives

Fluorinated Alternatives to Long-Chain Compounds

Since 2000, there has been a transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to environmental concerns. Over 20 fluorinated substances have been identified for applications ranging from fluoropolymer manufacture to consumer products. However, the safety of these alternatives for humans and the environment remains unclear, highlighting the need for further research to fill major data gaps for meaningful risk assessments Wang et al., 2013.

Microbial Degradation of Polyfluoroalkyl Chemicals

Many polyfluoroalkyl chemicals serve as potential precursors to PFCAs and PFSAs, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These compounds' degradation in the environment, including microbial degradation, is crucial for understanding their fate and effects. However, the biodegradation pathways, half-lives, and potential for defluorination require further investigation to evaluate environmental impacts accurately Liu & Avendaño, 2013.

Physicochemical Properties and Treatment Methods

Physicochemical Properties and Environmental Levels

The physicochemical properties of perfluorinated acids (PFAs), including PFCAs and PFSAs, are not well understood, complicating risk assessments. These compounds are found in various aquatic systems, reflecting proximity to industrial sources. Filtration and sorption technologies are among the most promising methods for removing PFAs from aqueous waste streams Rayne & Forest, 2009.

Nucleophilic Aromatic Substitution

The reactivity of piperidine with nitro-aromatic compounds through nucleophilic aromatic substitution illustrates the chemical versatility of piperidine derivatives, which could extend to fluorinated analogs such as "4-(2-Fluoroethyl)piperidine-4-carboxylic acid." Such reactions are fundamental in synthesizing various fluorinated compounds with potential applications in material science and pharmaceuticals Pietra & Vitali, 1972.

Safety and Hazards

properties

IUPAC Name |

4-(2-fluoroethyl)piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.C2HF3O2/c9-4-1-8(7(11)12)2-5-10-6-3-8;3-2(4,5)1(6)7/h10H,1-6H2,(H,11,12);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZLCRFTVKPBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CCF)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2699305.png)

![2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2699306.png)

![2-Cyclopropyl-1-[1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2699313.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2699314.png)

![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)

![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)

![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)